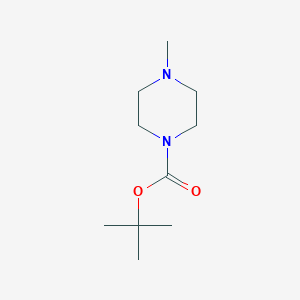

1-Boc-4-metilpiperazina

Descripción general

Descripción

1-Boc-4-methylpiperazine is a derivative of piperazine, a heterocyclic organic compound. The term “Boc” refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines. The compound is characterized by the presence of a methyl group at the fourth position of the piperazine ring and a Boc group attached to one of the nitrogen atoms. This compound is widely used in medicinal chemistry and organic synthesis due to its stability and reactivity.

Aplicaciones Científicas De Investigación

1-Boc-4-methylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is utilized in the design of drug candidates for various therapeutic areas, such as oncology and neurology.

Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

Target of Action

1-Boc-4-methylpiperazine, also known as Tert-butyl 4-methylpiperazine-1-carboxylate, is a derivative of piperazine . Piperazine and its derivatives are known to have a broad range of pharmacological properties . The primary targets of these compounds are often the inhibitory GABA (γ-aminobutyric acid) receptors .

Mode of Action

The mode of action of piperazine derivatives is generally by paralyzing parasites, which allows the host body to easily expel the invasive organism . The neuromuscular effects are thought to be caused by blocking acetylcholine at the myoneural junction . This action is mediated by its agonist effects upon the inhibitory GABA receptors .

Biochemical Pathways

The interaction of piperazine derivatives with GABA receptors affects the neurotransmission pathways in the nervous system . By acting as an agonist at these receptors, these compounds can alter the balance of neurotransmitters, leading to various downstream effects such as muscle relaxation and sedation .

Pharmacokinetics

The pharmacokinetic properties of piperazine derivatives can vary widely depending on their specific chemical structure . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby improving its bioavailability .

Result of Action

The molecular and cellular effects of piperazine derivatives’ action can include changes in neurotransmitter levels, alterations in neuronal firing patterns, and effects on muscle contraction . These changes can lead to the observed pharmacological effects of these compounds, such as their antiparasitic activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of piperazine derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual variations in metabolism and excretion can also influence the compound’s efficacy and potential side effects .

Análisis Bioquímico

Biochemical Properties

It is known that piperazine derivatives, to which this compound belongs, interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Boc-4-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 4-methylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product with high efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Boc-4-methylpiperazine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Boc-4-methylpiperazine undergoes various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Oxidation and Reduction Reactions: The methyl group at the fourth position can be oxidized to form corresponding alcohols or ketones.

Coupling Reactions: The compound can participate in coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form N-aryl piperazines.

Common Reagents and Conditions:

Substitution Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.

Major Products Formed:

Substitution Reactions: Deprotected piperazine derivatives.

Oxidation Reactions: Alcohols or ketones at the fourth position.

Coupling Reactions: N-aryl piperazines.

Comparación Con Compuestos Similares

1-Boc-piperazine: Lacks the methyl group at the fourth position, making it less sterically hindered.

4-methylpiperazine: Does not have the Boc protecting group, making it more reactive but less stable.

1-Boc-3-methylpiperazine: The methyl group is at the third position, leading to different steric and electronic properties.

Uniqueness: 1-Boc-4-methylpiperazine is unique due to the combination of the Boc protecting group and the methyl substitution at the fourth position. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

1-Boc-4-methylpiperazine is a derivative of piperazine that has garnered attention in various fields of biological research due to its potential pharmacological applications. This compound is particularly relevant in the synthesis of bioactive molecules and has been studied for its effects on different biological systems. This article explores the biological activity of 1-Boc-4-methylpiperazine, including its chemical properties, mechanisms of action, and relevant case studies.

1-Boc-4-methylpiperazine has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.30 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 321.8 ± 15.0 °C |

| Flash Point | 148.4 ± 20.4 °C |

| LogP | 1.59 |

These properties indicate that the compound is stable under standard laboratory conditions and can be handled with typical safety precautions.

Research indicates that compounds containing a piperazine moiety, including 1-Boc-4-methylpiperazine, can interact with various biological targets. For instance, studies on related piperazine derivatives have shown their ability to act as inhibitors of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids in the brain . This inhibition leads to increased levels of endocannabinoids, resulting in analgesic effects, as demonstrated in mouse models.

Biological Activity

The biological activity of 1-Boc-4-methylpiperazine can be summarized as follows:

- Inhibition of Enzymatic Activity : Similar piperazine derivatives have been shown to inhibit enzymes like FAAH and monoacylglycerol lipase (MAGL), leading to enhanced endocannabinoid signaling . This suggests that 1-Boc-4-methylpiperazine may exhibit similar properties.

- Antifilarial Activity : A related compound, 7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-one, demonstrated significant macrofilaricidal and microfilaricidal activity against Brugia malayi, indicating potential antiparasitic applications for compounds derived from or related to piperazines .

Case Studies

- Endocannabinoid Signaling : In a study investigating piperidine/piperazine carbamates, it was found that these compounds could significantly elevate brain endocannabinoid levels, producing behavioral effects dependent on CB1 receptors . This highlights the potential for 1-Boc-4-methylpiperazine in neurological research and pain management.

- Antifilarial Research : The compound mentioned above (7-O-[4-methyl piperazine]) showed promising results with a 53.6% adulticidal effect against B. malayi at a dose of 300 mg/kg over five days . This positions piperazine derivatives as candidates for developing new antifilarial therapies.

Propiedades

IUPAC Name |

tert-butyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-11(4)6-8-12/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYFMIDIQXELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464713 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53788-49-1 | |

| Record name | 1-Boc-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the conformational flexibility observed in the 1-Boc-4-methylpiperazine group within the studied compound?

A1: The research paper describes the crystal structure of tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, which contains the 1-Boc-4-methylpiperazine group. The study reveals that the piperazine ring within this group adopts a chair conformation. Interestingly, the tert-butyl 4-methylpiperazine-1-carboxylate group exhibits disorder over two sets of sites in one of the two independent molecules present in the asymmetric unit []. This conformational flexibility could be significant for potential interactions with biological targets, as it might allow the molecule to adapt to binding sites with varying shapes and properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.